molecular formula C21H16Cl2N2 B14187193 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- CAS No. 905726-85-4

1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl-

Katalognummer: B14187193
CAS-Nummer: 905726-85-4
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: YGMIJXRYPJWQLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ultrasound irradiation, can be employed to minimize environmental impact and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce dihydrobenzodiazepines.

Wissenschaftliche Forschungsanwendungen

1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. This interaction is mediated through specific binding sites on the receptor, which modulate its activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-1,5-Benzodiazepine, 2,4-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.

    1H-1,5-Benzodiazepine, 2,3-dihydro-2-phenyl-: Lacks the 3,4-dichlorophenyl group.

    1H-1,5-Benzodiazepine, 2,3-dihydro-4-phenyl-: Similar but without the dichlorophenyl group.

Uniqueness

The presence of the 3,4-dichlorophenyl group in 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- imparts unique chemical properties, such as increased lipophilicity and altered binding affinity to the GABA receptor. These characteristics can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from other benzodiazepine derivatives .

Eigenschaften

CAS-Nummer

905726-85-4

Molekularformel

C21H16Cl2N2

Molekulargewicht

367.3 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H16Cl2N2/c22-16-11-10-15(12-17(16)23)21-13-20(14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-12,21,25H,13H2

InChI-Schlüssel

YGMIJXRYPJWQLC-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.